Potassium hydrogen DL-aspartate
Overview
Description
Potassium hydrogen DL-aspartate is a chemical compound with the molecular formula C₄H₆KNO₄. It is a potassium salt of DL-aspartic acid, which is a racemic mixture of the proteinogenic amino acid L-aspartate and the non-proteinogenic amino acid D-aspartate. This compound is known for its role in various biological processes and its potential therapeutic applications, particularly in treating combined potassium-magnesium deficiency with subsequent arrhythmia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium hydrogen DL-aspartate can be synthesized by reacting DL-aspartic acid with potassium hydroxide or potassium carbonate. The reaction typically involves dissolving DL-aspartic acid in water and adding potassium hydroxide or potassium carbonate while maintaining the temperature between 70-80°C. The pH of the reaction mixture is adjusted to 6.0-7.5. After the reaction is complete, the solution is filtered, concentrated, and cooled to obtain the product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of reactors and filtration systems to handle large volumes of reactants and products. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium hydrogen DL-aspartate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-acids.
Reduction: It can be reduced to form amino alcohols.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo-acids.
Reduction: Formation of amino alcohols.
Substitution: Formation of substituted aspartates with various functional groups.
Scientific Research Applications
Potassium hydrogen DL-aspartate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in neurotransmission and cellular metabolism.
Medicine: It is used to treat combined potassium-magnesium deficiency with subsequent arrhythmia.
Industry: It is used as a food additive and in biochemical research for its role in cellular processes.
Mechanism of Action
Potassium hydrogen DL-aspartate exerts its effects by participating in various biochemical pathways. It acts as a neurotransmitter for fast synaptic excitation and plays a role in cellular metabolism. The compound inhibits cell damage and apoptosis by modulating oxidative stress and cellular signaling pathways. It also helps in maintaining electrolyte balance and supporting myocardial function .
Comparison with Similar Compounds
Potassium L-aspartate: Similar in structure but contains only the L-isomer of aspartic acid.
Magnesium aspartate: Contains magnesium instead of potassium and is used for similar therapeutic purposes.
Calcium aspartate: Contains calcium and is used as a dietary supplement.
Uniqueness: Potassium hydrogen DL-aspartate is unique due to its racemic mixture of both L- and D-isomers of aspartic acid, which allows it to participate in a broader range of biological processes compared to its counterparts that contain only one isomer. This dual nature enhances its effectiveness in treating deficiencies and supporting cellular functions .
Properties
IUPAC Name |
potassium;3-amino-4-hydroxy-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXVQZSTAVIHFD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6KNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021780 | |
Record name | Potassium hydrogen DL-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401021780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923-09-1 | |
Record name | Potassium hydrogen DL-aspartate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium hydrogen DL-aspartate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15998 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Potassium hydrogen DL-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401021780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium hydrogen DL-aspartate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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